3-Bromo-5-chloro-4-(trifluoromethyl)phenol
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Overview
Description
3-Bromo-5-chloro-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H3BrClF3O It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol typically involves halogenation reactions. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at specific positions on the aromatic ring. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure precise control over reaction conditions and product purity. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The halogen atoms can be reduced to form dehalogenated products.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dehalogenated phenols.
Substitution: Phenolic derivatives with new functional groups replacing the halogens.
Scientific Research Applications
3-Bromo-5-chloro-4-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)phenol
- 4-(Trifluoromethyl)phenol
- 3-Bromo-5-nitrobenzotrifluoride
- 2-Bromo-4-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-5-chloro-4-(trifluoromethyl)phenol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the phenol ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it valuable for various applications. The presence of multiple halogens and a trifluoromethyl group can enhance the compound’s reactivity and stability compared to similar compounds .
Properties
Molecular Formula |
C7H3BrClF3O |
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Molecular Weight |
275.45 g/mol |
IUPAC Name |
3-bromo-5-chloro-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H |
InChI Key |
UZKMNYPJFQHVNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Br)O |
Origin of Product |
United States |
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